3-Aminodibenzo[b,d]furan-2-ol
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Overview
Description
3-Aminodibenzo[b,d]furan-2-ol is an organic compound with the molecular formula C12H9NO2 It belongs to the class of dibenzofurans, which are polycyclic aromatic compounds This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminodibenzo[b,d]furan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of dibenzofuran, which is then functionalized to introduce the amino and hydroxyl groups.
Preparation of Dibenzofuran: Dibenzofuran can be synthesized through the cyclization of biphenyl ethers under acidic conditions.
Nitration: Dibenzofuran is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Aminodibenzo[b,d]furan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Formation of dibenzofuran-2,3-dione.
Reduction: Formation of 3-amino-2-hydroxydibenzofuran.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-Aminodibenzo[b,d]furan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminodibenzo[b,d]furan-2-ol depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan-2-ol: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Aminodibenzo[b,d]furan: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Aminodibenzo[b,d]furan-3-ol: Positional isomer with different chemical properties and reactivity.
Uniqueness
3-Aminodibenzo[b,d]furan-2-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
104097-36-1 |
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Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-aminodibenzofuran-2-ol |
InChI |
InChI=1S/C12H9NO2/c13-9-6-12-8(5-10(9)14)7-3-1-2-4-11(7)15-12/h1-6,14H,13H2 |
InChI Key |
OMSXJWHDVKRTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N)O |
Origin of Product |
United States |
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